3-{Isopropyl[(trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid
3-{Isopropyl[(trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid
VX 759 is a nonstructural protein 5B (NS5B) inhibitor potentially for the treatment of HCV infection.
Brand Name:
Vulcanchem
CAS No.:
478025-29-5
VCID:
VC0547052
InChI:
InChI=1S/C22H27NO3S/c1-14(2)23(21(24)17-11-9-15(3)10-12-17)18-13-19(27-20(18)22(25)26)16-7-5-4-6-8-16/h4-8,13-15,17H,9-12H2,1-3H3,(H,25,26)
SMILES:
CC1CCC(CC1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C
Molecular Formula:
C22H27NO3S
Molecular Weight:
385.5 g/mol
3-{Isopropyl[(trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid
CAS No.: 478025-29-5
Inhibitors
VCID: VC0547052
Molecular Formula: C22H27NO3S
Molecular Weight: 385.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 478025-29-5 |
---|---|
Product Name | 3-{Isopropyl[(trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid |
Molecular Formula | C22H27NO3S |
Molecular Weight | 385.5 g/mol |
IUPAC Name | 3-[(4-methylcyclohexanecarbonyl)-propan-2-ylamino]-5-phenylthiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C22H27NO3S/c1-14(2)23(21(24)17-11-9-15(3)10-12-17)18-13-19(27-20(18)22(25)26)16-7-5-4-6-8-16/h4-8,13-15,17H,9-12H2,1-3H3,(H,25,26) |
Standard InChIKey | RZXQBIKGWSLVEK-UHFFFAOYSA-N |
SMILES | CC1CCC(CC1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C |
Canonical SMILES | CC1CCC(CC1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C |
Appearance | Solid powder |
Description | VX 759 is a nonstructural protein 5B (NS5B) inhibitor potentially for the treatment of HCV infection. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | VX-759; BCH-27759; VCH-759; VX759; BCH27759; VCH759; VX 759; BCH 27759; VCH 759; NNI-1 |
Reference | 1: Snider TH, Wilhelm CM, Babin MC, Platoff GE Jr, Yeung DT. Assessing the therapeutic efficacy of oxime therapies against percutaneous organophosphorus pesticide and nerve agent challenges in the Hartley guinea pig. J Toxicol Sci. 2015 Dec;40(6):759-75. doi: 10.2131/jts.40.759. PubMed PMID: 26558457; PubMed Central PMCID: PMC4747113. 2: De Clercq E. Current race in the development of DAAs (direct-acting antivirals) against HCV. Biochem Pharmacol. 2014 Jun 15;89(4):441-52. doi: 10.1016/j.bcp.2014.04.005. PubMed PMID: 24735613. 3: Xin L, Lanz B, Lei H, Gruetter R. Assessment of metabolic fluxes in the mouse brain in vivo using 1H-[13C] NMR spectroscopy at 14.1 Tesla. J Cereb Blood Flow Metab. 2015 May;35(5):759-65. doi: 10.1038/jcbfm.2014.251. PubMed PMID: 25605294; PubMed Central PMCID: PMC4420852. 4: Godzik P, Komorowski M, Cielecka-Kuszyk J, Madaliński K. [Inhibitors of hepatitis C virus--current standards and status of investigations]. Przegl Epidemiol. 2010;64(4):473-8. Polish. PubMed PMID: 21473060. 5: Egelman EH. Homomorphous hexameric helicases: tales from the ring cycle. Structure. 1996 Jul 15;4(7):759-62. Review. PubMed PMID: 8805564. |
PubChem Compound | 503536 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume